6-hydroxy-N-methylmyosmine
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Overview
Description
6-hydroxy-N-methylmyosmine is an organic cation obtained by protonation of the tertiary amino function of this compound. It is a metabolite found in certain bacterial species and is known for its role in the degradation of nicotine . The compound has a molecular formula of C10H13N2O and a net charge of +1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-hydroxy-N-methylmyosmine can be synthesized from nicotine through a series of microbial transformations. One of the key enzymes involved in this process is 6-hydroxynicotine oxidase, which catalyzes the oxidation of 6-hydroxynicotine to this compound . The reaction typically occurs at 30°C and pH 7.0, using whole cells of genetically engineered bacteria such as Agrobacterium tumefaciens S33 .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysis with genetically modified bacteria. The process includes the cultivation of bacteria in a medium containing glucose, ammonium, and 6-hydroxy-3-succinoylpyridine. The nicotine from tobacco wastes is then transformed into this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-methylmyosmine undergoes various chemical reactions, including:
Oxidation: Catalyzed by 6-hydroxynicotine oxidase, converting 6-hydroxynicotine to this compound.
Hydrolysis: The compound can spontaneously hydrolyze into 6-hydroxy-pseudooxynicotine.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen and the enzyme 6-hydroxynicotine oxidase.
Hydrolysis: Occurs spontaneously in aqueous conditions.
Major Products Formed
6-hydroxy-pseudooxynicotine: Formed through the hydrolysis of this compound.
Scientific Research Applications
6-hydroxy-N-methylmyosmine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-N-methylmyosmine involves its conversion from 6-hydroxynicotine by the enzyme 6-hydroxynicotine oxidase. This enzyme binds to a flavin adenine dinucleotide (FAD) and catalyzes the oxidation process in the presence of oxygen, resulting in the formation of this compound and hydrogen peroxide . The compound is then further metabolized or hydrolyzed in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
6-hydroxynicotine: A precursor in the synthesis of 6-hydroxy-N-methylmyosmine.
6-hydroxy-nornicotine: Structurally related and undergoes similar microbial transformations.
6-hydroxy-pseudooxynicotine: A hydrolysis product of this compound.
Properties
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source
|
Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-57-4 |
Source
|
Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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